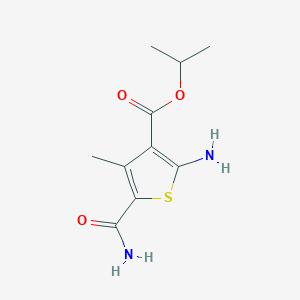

Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 350988-33-9 and Linear Formula: C10H14N2O3S . It has a molecular weight of 242.3 .

Molecular Structure Analysis

The IUPAC Name for this compound is isopropyl 2-amino-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate . The InChI Code is 1S/C10H14N2O3S/c1-4(2)15-10(14)6-5(3)7(8(11)13)16-9(6)12/h4H,12H2,1-3H3,(H2,11,13) .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.3 . More detailed properties are not available in the current literature.

Aplicaciones Científicas De Investigación

Phosphodiesterase Type 5 (PDE5) Regulation

This compound has been studied for its potential as a regulator of PDE5, an enzyme that plays a crucial role in various physiological processes. PDE5 inhibitors are known for their application in treating erectile dysfunction and pulmonary hypertension. The derivatives of 2-aminothiazole, which include the isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate, have shown promising results as PDE5 regulators, suggesting potential therapeutic roles .

COX-1/COX-2 Inhibition

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase enzymes COX-1 and COX-2. These enzymes are involved in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief. Research indicates that 2-aminothiazole derivatives, including this compound, have significant inhibitory effects against both COX-1 and COX-2 activities .

Anticancer Activity

2-Aminothiazole derivatives have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines. This compound, as part of the 2-aminothiazole class, may contribute to the development of new anticancer drugs with the potential to decrease drug resistance and reduce side effects commonly associated with cancer treatments .

Neuroprotective and Anti-inflammatory Actions

In the context of neurodegenerative diseases, PDE5 inhibitors, which could include derivatives of this compound, have been reported to produce anti-inflammatory and neuroprotective actions. These effects are achieved by enhancing the expression of nitric oxide synthases and the accumulation of cyclic guanosine monophosphate (cGMP), which are crucial in the development of diseases like Alzheimer’s, Parkinson’s, and multiple sclerosis .

Safety and Hazards

Propiedades

IUPAC Name |

propan-2-yl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-4(2)15-10(14)6-5(3)7(8(11)13)16-9(6)12/h4H,12H2,1-3H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYUAPWNBROVGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B442489.png)

![N'-[(6-methyl-2-pyridinyl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B442490.png)

![2-(1,3-Benzothiazol-2-yl)-4-[C-methyl-N-(2-methylphenyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/structure/B442492.png)

![4-[(3-Chloro-1-benzothien-2-yl)carbonyl]thiomorpholine](/img/structure/B442495.png)

![Methyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B442498.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide](/img/structure/B442499.png)

![2-(5-Methyl-2-furyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B442500.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B442502.png)

![4-bromo-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B442505.png)

![4-fluoro-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B442507.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B442508.png)

![ethyl 6-tert-butyl-2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442509.png)

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B442510.png)